molecular formula C14H14N2O2S B1269776 Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate CAS No. 42116-21-2

Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate

Cat. No. B1269776
CAS RN: 42116-21-2
M. Wt: 274.34 g/mol
InChI Key: DGAUFTRWMCEXLW-UHFFFAOYSA-N
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Description

Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate (BDT) is a novel and promising compound that has recently been developed as a potential synthetic reagent. BDT is a thiocarbonate, which is a type of organic compound that contains both a carbon and a sulfur atom. BDT is a versatile compound that has a wide range of uses in the laboratory and in scientific research.

Scientific Research Applications

Antifungal Applications

Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate derivatives have demonstrated promising antifungal properties. A study by Jafar et al. (2017) synthesized compounds including 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine and others, which showed significant antifungal activity against fungi like Aspergillus terreus and Aspergillus niger (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Antiangiogenic Properties

Pyrimidine derivatives, including those related to this compound, have shown potential as antiangiogenic agents. A silico study by Jafar and Hussein (2021) on synthetic compounds derived from this category revealed significant results in binding energy and Root Mean Square Deviation (RMSD), indicating their potential as antiangiogenic agents (Jafar & Hussein, 2021).

Anticancer Potential

Monka et al. (2020) found that pyrimidine thiosulfonates, including S- (4,6- dimethylpyrimidin-2-yl) benzenesulfonothioate, show low toxicity and a wide range of biological action, suggesting their potential as anticancer agents. The study highlighted the need for further experimental studies on their biological action, particularly in anticancer research (Monka et al., 2020).

Antibacterial and Antifungal Screening

Khan et al. (2015) conducted a study on pyrimidine derivatives synthesized by electrochemical methods, including 2,6-bis(4,6-dimethylpyrimidin-2-ylthio)benzene-1,4-diol. These compounds exhibited significant antibacterial and antifungal activities, with promising minimum inhibitory concentrations against various bacteria and fungi (Khan et al., 2015).

Urease Inhibitory Activity

Hamad et al. (2020) investigated Schiff base derivatives of (E)-4-(benzylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide for their urease inhibitory activity. Most derivatives displayed moderate to strong inhibitory activity, suggesting their potential use in this area (Hamad et al., 2020).

Biochemical Analysis

Biochemical Properties

Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For example, it has been observed to interact with thiol-containing enzymes, leading to the formation of stable enzyme-inhibitor complexes . This interaction can affect the enzyme’s activity and, consequently, the biochemical processes it regulates.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in certain cancer cell lines by activating caspase pathways . Additionally, it can affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases . These cellular effects highlight the potential therapeutic applications of this compound in cancer treatment.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes, forming covalent bonds with thiol groups . This binding inhibits the enzyme’s activity, leading to downstream effects on biochemical pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that the compound can cause sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, it can induce toxicity and adverse effects, such as liver and kidney damage . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to altered glucose metabolism . Additionally, it can affect the levels of metabolites involved in the tricarboxylic acid (TCA) cycle, further influencing cellular energy production . These interactions underscore the compound’s potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be actively transported into cells via membrane transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and optimizing its therapeutic applications.

properties

IUPAC Name

benzyl (4,6-dimethylpyrimidin-2-yl)sulfanylformate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-10-8-11(2)16-13(15-10)19-14(17)18-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAUFTRWMCEXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194956
Record name Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42116-21-2
Record name S-(4,6-Dimethyl-2-pyrimidinyl) O-(phenylmethyl) carbonothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42116-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate
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Record name Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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